molecular formula C21H23NO3 B11409922 5-methyl-1-[2-(3-methylbutoxy)benzyl]-1H-indole-2,3-dione

5-methyl-1-[2-(3-methylbutoxy)benzyl]-1H-indole-2,3-dione

Cat. No.: B11409922
M. Wt: 337.4 g/mol
InChI Key: WTIICHUJENEIEI-UHFFFAOYSA-N
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Description

5-methyl-1-[2-(3-methylbutoxy)benzyl]-1H-indole-2,3-dione is a synthetic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely recognized for their biological and pharmaceutical importance. This particular compound features a complex structure with multiple functional groups, making it a valuable subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-[2-(3-methylbutoxy)benzyl]-1H-indole-2,3-dione can be achieved through a multi-step process involving Fischer indolisation and N-alkylation. The Fischer indole synthesis is a well-known method for constructing indole rings, which involves the reaction of phenylhydrazines with ketones under acidic conditions. The N-alkylation step introduces the benzyl group, and the final product is obtained through a series of purification steps .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Fischer indole synthesis and N-alkylation steps to maximize yield and purity. This could include the use of microwave irradiation to reduce reaction times and the selection of high-purity starting materials to minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-[2-(3-methylbutoxy)benzyl]-1H-indole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the indole dione to indole diol.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

Scientific Research Applications

5-methyl-1-[2-(3-methylbutoxy)benzyl]-1H-indole-2,3-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of 5-methyl-1-[2-(3-methylbutoxy)benzyl]-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-5-methyl-1H-indole-2,3-dione
  • 5-methyl-1-[4-(3-methylbutoxy)benzyl]-1H-indole-2,3-dione
  • 1-benzyl-3-methyl-1H-indole-2,3-dione

Uniqueness

5-methyl-1-[2-(3-methylbutoxy)benzyl]-1H-indole-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-methylbutoxy group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

Molecular Formula

C21H23NO3

Molecular Weight

337.4 g/mol

IUPAC Name

5-methyl-1-[[2-(3-methylbutoxy)phenyl]methyl]indole-2,3-dione

InChI

InChI=1S/C21H23NO3/c1-14(2)10-11-25-19-7-5-4-6-16(19)13-22-18-9-8-15(3)12-17(18)20(23)21(22)24/h4-9,12,14H,10-11,13H2,1-3H3

InChI Key

WTIICHUJENEIEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2=O)CC3=CC=CC=C3OCCC(C)C

Origin of Product

United States

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